molecular formula C8H6F3NO B13623360 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one

Cat. No.: B13623360
M. Wt: 189.13 g/mol
InChI Key: HHVQNWDPRVUOBR-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one ( 1380013-21-7) is a high-purity organic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 2-aminoethanone scaffold linked to a 3,4,5-trifluorophenyl ring, a structure known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity . The presence of both an amino group and a ketone functionality makes this molecule a versatile intermediate for various synthetic transformations, including nucleophilic addition, reductive amination, and heterocycle formation . Its primary research value lies in its role as a key synthon in the synthesis of more complex, biologically active molecules. The trifluoromethyl and fluorine atoms are common in modern agrochemical and pharmaceutical agents due to their electron-withdrawing properties and ability to modulate lipophilicity. Researchers utilize this compound as a precursor in developing potential therapeutic agents, particularly those targeting the central nervous system. For instance, the 3,4,5-trifluorophenyl moiety is a recognized structural component in selective 5-HT 1F receptor agonists, a class of compounds investigated for the acute treatment of migraine without the vasoconstrictive activity associated with other therapies . The ketone group allows for further molecular elaboration, while the amino group can be used to form amide bonds or secondary and tertiary amines, enabling the construction of diverse chemical libraries for biological screening. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use, and must not be incorporated into foods, drugs, or cosmetics.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2-amino-1-(3,4,5-trifluorophenyl)ethanone

InChI

InChI=1S/C8H6F3NO/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2H,3,12H2

InChI Key

HHVQNWDPRVUOBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)CN

Origin of Product

United States

Preparation Methods

Condensation Reaction of 3,4,5-Trifluorobenzaldehyde with Ammonia or Amines

The most commonly reported synthetic route involves the condensation of 3,4,5-trifluorobenzaldehyde with ammonia or a primary amine source under catalytic conditions. This method typically proceeds through the formation of an imine intermediate, which subsequently undergoes rearrangement or reduction to yield the amino ketone product.

  • Reaction Conditions: Refluxing the aldehyde with ammonia or amine in ethanol or similar solvents.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate imine formation and subsequent transformation.
  • Yields: Moderate to good yields have been reported, depending on the catalyst and reaction time.

This method leverages the electrophilic nature of the aldehyde carbonyl carbon, enhanced by the electron-withdrawing trifluorophenyl group, which facilitates nucleophilic attack by ammonia or amines.

Asymmetric Mannich-Type Reactions for Enantioenriched Amino Ketones

Advanced synthetic approaches employ asymmetric Mannich reactions using α-chloroglycine esters or other imino ester surrogates to introduce the amino functionality with stereochemical control.

  • Catalysts: Bifunctional thiourea catalysts, such as Takemoto’s tertiary aminothiourea, have been shown to promote high enantioselectivity.
  • Reaction Conditions: Typically conducted at low temperatures (e.g., −30 °C) in dichloromethane with molecular sieves to remove water.
  • Outcomes: High yields (up to 90%) and excellent enantiomeric excess (up to 93% ee) have been achieved.
  • Substrate Scope: The 3,4,5-trifluorophenyl group is compatible with this methodology, enabling the synthesis of chiral amino ketones bearing this substituent.

This approach is particularly valuable for preparing optically active amino ketones, which are important in medicinal chemistry.

Microbial and Biocatalytic Methods for Optically Active Derivatives

Microorganism-mediated asymmetric reduction or resolution has been employed to obtain optically active 2-amino-1-phenylethanol derivatives, which are structurally related to this compound.

  • Microorganisms: Strains from genera such as Staphylococcus, Micrococcus, Rhodococcus, and Neisseria have demonstrated the ability to selectively reduce or resolve racemic mixtures.
  • Advantages: These methods provide high optical purity and yield without the need for complex chemical catalysts.
  • Applications: Such biocatalytic processes can be adapted to fluorinated analogs to produce enantiomerically enriched amino ketones.

Reduction of Precursors Using Lithium Aluminum Hydride and Related Hydride Reagents

Reduction of appropriate amide or keto precursors with hydride reagents such as lithium aluminum hydride (LiAlH4) under controlled temperature conditions can afford the amino ketone.

  • Typical Procedure: Cooling the reaction mixture to low temperatures (−10 to 10 °C), slow addition of LiAlH4 in tetrahydrofuran (THF), followed by quenching with aqueous sodium hydroxide.
  • Yields: Moderate to good yields (around 77%) have been reported for related compounds.
  • Purification: Extraction with organic solvents such as dichloromethane and recrystallization in isopropyl alcohol are common.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Optical Purity Notes
Condensation of 3,4,5-Trifluorobenzaldehyde with Ammonia/Amines 3,4,5-Trifluorobenzaldehyde, NH3 or amines, ethanol, catalyst Moderate to Good (varies) Racemic or achiral Straightforward, widely used for basic synthesis
Asymmetric Mannich Reaction α-Chloroglycine ester, bifunctional thiourea catalyst, DCM, −30 °C Up to 90% Up to 93% ee High enantioselectivity, suitable for chiral synthesis
Microbial/Biocatalytic Resolution Microorganisms (Staphylococcus, etc.), racemic mixtures High High optical purity Green chemistry approach, scalable for optically active forms
Hydride Reduction of Amide/Keto Precursors LiAlH4 in THF, low temperature, quenching with NaOH ~77% Usually racemic Requires careful handling of reagents, moderate yield

Scientific Research Applications

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, leading to altered neuronal activity. The trifluoromethyl group enhances its binding affinity to target proteins, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

2-Amino-1-(3,5-Difluorophenyl)Ethan-1-One Hydrochloride
  • Molecular Formula: C₈H₇F₂NO·HCl
  • Molecular Weight : 216.61 g/mol
  • CAS : EN300-719650
  • Key Differences: Reduced fluorination (3,5-difluoro vs. The hydrochloride salt improves solubility in polar solvents compared to the free base.
2-Amino-1-[3-(Trifluoromethyl)Phenyl]Ethan-1-One Hydrochloride
  • Molecular Formula: C₉H₈F₃NO·HCl
  • Molecular Weight : 229.24 g/mol
  • CAS : EN300-366795
  • Key Differences : The -CF₃ group is bulkier and more electron-withdrawing than fluorine atoms, leading to stronger deactivation of the aromatic ring. This may reduce reactivity in electrophilic substitutions but enhance metabolic stability in drug design.
2-Amino-1-(5-Bromopyridin-3-yl)Ethan-1-One
  • Molecular Formula : C₇H₇BrN₂O
  • Molecular Weight : 215.05 g/mol
  • CAS : 784108-12-9
  • Key Differences: Replacement of the trifluorophenyl group with a bromopyridinyl moiety introduces a heteroaromatic system.

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Form Key Substituents
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one ~198.15* ~95% Free base 3,4,5-F₃, NH₂
2-Amino-1-(3,5-difluorophenyl)ethan-1-one HCl 216.61 95% Hydrochloride 3,5-F₂, NH₂
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one HCl 229.24 95% Hydrochloride 3-CF₃, NH₂
3,4,5-Trifluoroacetophenone (precursor) 184.12 97% Free base 3,4,5-F₃, COCH₃

*Calculated based on molecular formula C₈H₇F₃NO.

Biological Activity

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and influences its interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F3NO. Its structure includes:

  • An amino group (-NH2)
  • A trifluoromethyl-substituted aromatic ring

This configuration contributes to its stability and reactivity, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The trifluoromethyl group enhances binding affinity to hydrophobic sites on proteins, potentially modulating their activity. Such interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes, including acetylcholinesterase (AChE), which plays a vital role in neurotransmission.

Anticancer Studies

In a study evaluating the anticancer properties of similar compounds, derivatives were tested on several cancer cell lines (e.g., A549, MCF-7). The results indicated that fluorinated compounds exhibited significant cytotoxicity against these lines, suggesting that this compound could have similar effects due to its structural similarities .

Enzyme Inhibition

Kinetic studies have demonstrated that fluorinated acetophenone derivatives can act as potent inhibitors of AChE. For instance, molecular modeling studies showed that these compounds bind effectively to the enzyme's active site, leading to competitive inhibition . This suggests that this compound might exhibit comparable inhibitory effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
2-Amino-1-(3,4-dihydroxyphenyl)ethanoneAnticancerK5625.0
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanoneAChE InhibitionNot specified15
2-Amino-1-(3,4,5-trifluorophenyl)ethanonePotential AnticancerA549TBDOngoing Research

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one?

  • Methodological Answer: Synthesis typically involves nucleophilic addition or condensation reactions. For example, reacting a trifluorophenyl ketone precursor with an ammonia source (e.g., ammonium acetate) under reflux conditions in a polar solvent like ethanol. The reaction often requires acid catalysis and temperature control to optimize yield and purity. Similar fluorinated amino ketones are synthesized via stepwise halogenation and amination processes .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for confirming the amino and trifluorophenyl groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. X-ray crystallography via programs like SHELXL (SHELX system) resolves crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

Q. What safety protocols should be followed when handling fluorinated aromatic amino ketones?

  • Methodological Answer: Refer to Safety Data Sheets (SDS) for fluorinated analogs, which highlight risks like acute toxicity (inhalation/skin contact). Use PPE (gloves, goggles), work in a fume hood, and ensure proper waste disposal. For compounds with similar fluorophenyl groups, acute toxicity (Category 4) and environmental hazards are documented .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance from the 3,4,5-trifluorophenyl group limits amino group incorporation?

  • Methodological Answer: Microwave-assisted synthesis enhances reaction kinetics by reducing steric and electronic barriers. For example, tris(3,4,5-trifluorophenyl)borane showed improved reactivity under microwave irradiation in hydroboration reactions. Adjusting solvent polarity (e.g., DMF for better solubility) and using phase-transfer catalysts can also mitigate steric effects .

Q. What strategies resolve contradictions in reported biological activities of fluorinated amino ketones across studies?

  • Methodological Answer: Standardize assay conditions (e.g., cell lines, concentration ranges) to minimize variability. Compare substituent effects: The trifluoromethyl group in analogs like 1-(4-(trifluoromethyl)phenyl)ethanone enhances solubility and receptor binding, which may explain divergent bioactivity. Computational docking studies can further clarify structure-activity relationships .

Q. How can byproduct formation during synthesis be systematically analyzed and minimized?

  • Methodological Answer: Use LC-MS or GC-MS to identify side products (e.g., dehalogenated or dimerized species). Mechanistic studies (e.g., isotopic labeling) can trace byproduct origins. For example, halogenated byproducts in 2-amino-1-(5-bromopyridin-3-yl)ethanone synthesis were linked to incomplete substitution; optimizing stoichiometry and reaction time reduced impurities .

Q. What experimental designs are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For fluorinated analogs, fluorine NMR (¹⁹F) tracks conformational changes in target proteins. Molecular dynamics simulations predict binding modes, validated by X-ray crystallography of protein-ligand complexes .

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